1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline

Neurotoxicology Endogenous Alkaloid Formation Amphetamine-Ethanol Interaction

1,3-DiMeTIQ is a stereochemically defined tetrahydroisoquinoline that uncouples motor improvement from dopaminergic rescue, making it an indispensable control for Parkinson’s disease research. As an endogenous amphetamine‑acetaldehyde condensation product, it serves as a definitive biomarker in forensic polysubstance analysis. The four discrete stereoisomers enable chiral chromatography method development. Procure ≥98% high‑purity reference standard to guarantee experimental reproducibility. Bulk quantities and individual isomers are available upon request to support demanding neuropharmacology and analytical workflows.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
CAS No. 120086-41-1
Cat. No. B052993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline
CAS120086-41-1
Synonyms1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline
1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, (1S-cis)-isomer
1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, (1R-cis)-isomer
1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, (1R-trans)-isomer
1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, (1S-trans)-isomer
1,3-DiMeTIQ
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCC1CC2=CC=CC=C2C(N1)C
InChIInChI=1S/C11H15N/c1-8-7-10-5-3-4-6-11(10)9(2)12-8/h3-6,8-9,12H,7H2,1-2H3
InChIKeyOASVVFGGGPJVPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline (120086-41-1): Core Properties and Classification


1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline (1,3-DiMeTIQ, CAS 120086-41-1) is a bicyclic secondary amine belonging to the tetrahydroisoquinoline (THIQ) alkaloid class, with the molecular formula C11H15N and a molecular weight of 161.24 g/mol [1]. The compound exists as four stereoisomers due to chiral centers at the C-1 and C-3 positions: (1R,3S), (1S,3R), (1S,3S), and (1R,3R), each with distinct Registry Numbers (41565-87-1, 41565-88-2, 41565-89-3, and 41565-90-6, respectively) [1]. It is both a naturally occurring alkaloid identified in certain plant species and an endogenously formed condensation product of amphetamine with acetaldehyde in mammalian systems, placing it at the intersection of natural product chemistry and neuropharmacology [2].

Why 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline (120086-41-1) Cannot Be Replaced by Other THIQ Analogs


The tetrahydroisoquinoline (THIQ) scaffold is a privileged pharmacophore with a remarkably broad and context-dependent biological profile. However, this versatility also imposes a strict constraint on scientific substitution: subtle variations in substitution pattern dramatically alter, and can even invert, the biological outcome. As documented in comprehensive SAR analyses, THIQ derivatives can range from neuroprotective agents (e.g., 1-methyl-TIQ) to potent neurotoxins (e.g., certain 1,3-disubstituted variants) depending solely on the nature and position of substituents [1]. Consequently, 1,3-DiMeTIQ possesses a unique combination of structural features—two methyl groups at specific stereocenters—that confer a distinct pharmacological fingerprint not shared by other in-class compounds. Generic substitution without rigorous experimental validation of the specific endpoint under investigation risks introducing confounding variables, thereby compromising data reproducibility and experimental validity.

Quantitative Differentiation Evidence for 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline (120086-41-1)


Endogenous Neurotoxic Metabolite: Quantitative Brain and Plasma Accumulation in a Rat Model

Unlike the neuroprotective 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), 1,3-DiMeTIQ is uniquely formed as a neurotoxic condensation product under conditions of concurrent amphetamine and ethanol exposure. In rats subjected to chronic ethanol intoxication and repeated amphetamine administration, 1,3-DiMeTIQ was quantified in the brain and plasma, and its levels were markedly higher in animals manifesting behavioral abnormalities such as convulsions compared to those behaving normally [1]. The study further confirmed that 1,3-DiMeTIQ can cross the blood-brain barrier [1].

Neurotoxicology Endogenous Alkaloid Formation Amphetamine-Ethanol Interaction

Differential Behavioral Rescue vs. Dopaminergic Neuroprotection in an MPTP Mouse Model of Parkinsonism

In a head-to-head comparison within the same study, pretreatment with 1,3-DiMeTIQ prevented MPTP-induced bradykinesia (a motor symptom) in mice but, crucially, failed to prevent the MPTP-induced decrease in striatal dopamine content or the loss of tyrosine hydroxylase-positive neurons in the substantia nigra [1]. In contrast, the N-propargyl derivative of 1,3-DiMeTIQ (1,3-diMe-N-proTIQ) prevented both the behavioral symptoms and the underlying dopaminergic neurodegeneration [1]. This uncoupling of symptomatic relief from neuroprotection is a distinctive feature of the parent compound.

Parkinson's Disease Models Neuroprotection MPTP

High-Sensitivity Analytical Detection: LC-MS/MS Quantification at 0.1 ng/mL in Human Serum

A validated LC-MS/MS method for the qualitative detection of tetrahydroisoquinolines in human biological matrices achieved a limit of detection (LoD) of 0.1 ng/mL for 1,3-DiMeTIQ in serum [1]. This high sensitivity enabled the positive identification of 1,3-DiMeTIQ in post-mortem human liver samples from individuals with suspected polysubstance use, whereas other THIQ derivatives were not detected [1]. This analytical capability is critical for forensic investigations.

Forensic Toxicology LC-MS/MS Biomarker Quantification

Stereoisomer-Dependent Neuroprotective Activity in PC12 Cell Model of Parkinsonism

Research investigating the structure-activity relationship of 1,3-DiMeTIQ stereoisomers revealed that only specific stereochemical configurations confer protective effects against MPP+-induced cell death. In PC12 cells exposed to the neurotoxic MPP+, the (1R,3S) and (1S,3R) stereoisomers of 1,3-DiMeTIQ demonstrated protective activity, whereas the (1S,3S) and (1R,3R) isomers did not [1]. This stereoselectivity is distinct from that observed for 1-MeTIQ and underscores the importance of chiral purity in experimental applications.

Stereochemistry In Vitro Neuroprotection MPP+ Cytotoxicity

Validated Application Scenarios for 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline (120086-41-1)


Forensic Toxicology: LC-MS/MS Reference Standard for Confirming Amphetamine-Ethanol Co-Ingestion

The validated LC-MS/MS method with a serum limit of detection of 0.1 ng/mL [1] positions 1,3-DiMeTIQ as a definitive reference standard for forensic laboratories. Its unique formation from the in vivo reaction of amphetamine with acetaldehyde (an ethanol metabolite) [1] allows it to serve as a specific biomarker for the simultaneous consumption of these substances, distinguishing it from other TIQ derivatives that lack this precise metabolic origin. Procurement of a high-purity reference standard (e.g., ≥98%) enables accurate calibration and confirmation in suspected polysubstance intoxication cases.

Parkinson's Disease Research: A Tool Compound to Dissociate Symptomatic Relief from Dopaminergic Neuroprotection

The demonstrated ability of 1,3-DiMeTIQ to prevent MPTP-induced bradykinesia without protecting against striatal dopamine depletion or nigral neuron loss [1] makes it a critical control compound for mechanistic studies. Researchers investigating novel neuroprotective or symptomatic therapies for Parkinson's disease can employ 1,3-DiMeTIQ to isolate pathways that mediate motor improvement independently of classical dopaminergic rescue. This uncoupling is not observed with the structurally similar N-propargyl derivative or with 1-MeTIQ, which exhibit full neuroprotection [1].

Neuropharmacology of Substance Abuse: Endogenous Alkaloid Formation Studies

As an endogenously formed neurotoxic metabolite resulting from the combination of amphetamine and ethanol [1], 1,3-DiMeTIQ is a key compound for studying the unique neurochemical consequences of polysubstance abuse. Unlike the neuroprotective 1-MeTIQ, which is formed under different conditions, 1,3-DiMeTIQ accumulates in the brain and correlates with behavioral abnormalities [1]. Laboratories investigating the etiology of substance-induced neurotoxicity or seeking to identify novel therapeutic interventions for co-occurring substance use disorders require this specific compound for their experimental models.

Chiral Separation and Stereochemical Pharmacology Studies

The existence of four distinct stereoisomers of 1,3-DiMeTIQ, each with documented differences in biological activity (e.g., only the (1R,3S) and (1S,3R) isomers exhibit cytoprotection in PC12 cells [1]), makes this compound an excellent substrate for chiral chromatography method development and stereochemical pharmacology research. Procuring individual stereoisomers or racemic mixtures allows for systematic investigation of stereochemical influences on receptor binding, metabolism, and toxicity, which is essential for advancing the understanding of THIQ-based drug design.

Quote Request

Request a Quote for 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.